Promoxolane

Descripción general

Descripción

Promoxolane, also known as Dimethylane, is a centrally acting muscle relaxant and anxiolytic drug . It is administered orally .

Molecular Structure Analysis

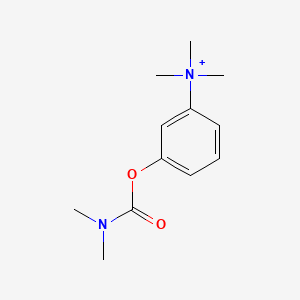

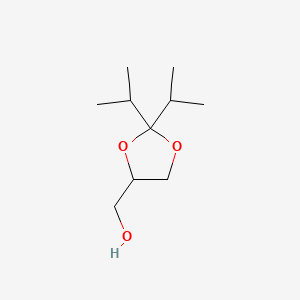

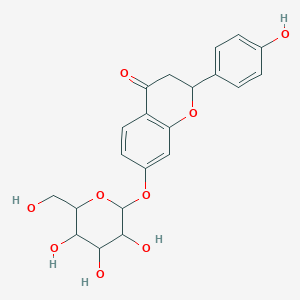

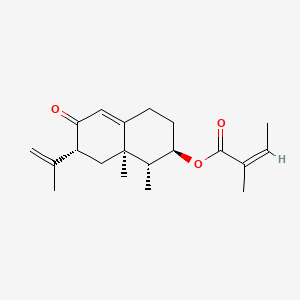

Promoxolane has the molecular formula C10H20O3 . Its IUPAC name is 2,2-diisopropyl-4-hydroxymethyl-1,3-dioxolane . The molecular weight is 188.26 g/mol .Physical And Chemical Properties Analysis

Promoxolane has a molecular weight of 188.26 g/mol . The molecular formula is C10H20O3 .Aplicaciones Científicas De Investigación

1. Pharmaceuticals: Muscle Relaxant and Anxiolytic

Scientific Field

Pharmacology Application Summary: Promoxolane is used as a centrally acting muscle relaxant and anxiolytic drug . It’s beneficial in treating conditions associated with muscle spasms and anxiety. Experimental Procedures: Typically administered orally, the dosage and treatment regimen depend on the patient’s condition. Clinical trials assess its efficacy and safety profile. Results: Studies have shown that Promoxolane can effectively reduce muscle tension and alleviate anxiety symptoms, improving patient quality of life.

2. Environmental Science: Wastewater Treatment

Scientific Field

Environmental Chemistry Application Summary: Promoxolane’s structural analog, Dimethylane, is used in the synthesis of polymeric polyamines for the removal of reactive dyes from wastewater . Experimental Procedures: The synthesis involves poly-condensation of Epichlorohydrin (ECH) and Dimethylamine (DMA), with parameters like ECH to DMA molar ratio and reaction temperature being optimized. Results: The synthesized polyamines showed high flocculation efficiency, achieving over 95% color removal from dyed wastewater, which is significantly better than conventional coagulants.

3. Atmospheric Science: Particle Formation

Scientific Field

Atmospheric Chemistry Application Summary: Dimethylane plays a crucial role in atmospheric new particle formation (NPF), particularly in the stabilization of sulfuric acid (SA)–amine clusters . Experimental Procedures: The process involves dynamic parameterization based on cluster dynamic simulations and quantum chemistry calculations. Results: The parameterization can reproduce particle formation rates dependent on temperature and condensation sinks, improving the understanding of NPF events in urban atmospheres.

7. Nanomedicine: Drug Delivery Systems

Scientific Field

Nanotechnology and Medicine Application Summary: Promoxolane derivatives are being explored as components in the design of nanocarriers for targeted drug delivery systems . Experimental Procedures: These systems are engineered to deliver therapeutic agents directly to specific sites of action, minimizing side effects and improving drug efficacy. Results: The incorporation of Promoxolane derivatives into nanocarriers has shown promise in enhancing the solubility and stability of drugs, leading to more effective treatments.

8. Photobiology: Photoswitchable Molecules

Scientific Field

Photobiology Application Summary: Dimethylane derivatives are studied for their photoswitchable properties, which have applications in biological imaging and phototherapy . Experimental Procedures: The derivatives can be designed to change their structure in response to light, allowing for the control of biological processes with spatial and temporal precision. Results: The application of these photoswitchable molecules has led to advancements in vision restoration and the photoregulation of biological pathways.

9. Fluorescence Microscopy: Photostable Fluorophores

Scientific Field

Biochemistry and Imaging Application Summary: Research is ongoing to develop more photostable fluorophores using Dimethylane derivatives, which could revolutionize biological imaging . Experimental Procedures: These fluorophores are designed to resist photobleaching, enabling longer observation times and more detailed imaging studies. Results: Early results indicate that these new fluorophores maintain brightness and stability significantly longer than existing compounds, providing clearer and more reliable images.

10. Chemical Sensing: Environmental Monitoring

Scientific Field

Environmental Science Application Summary: Dimethylane-based sensors are being developed for the detection of environmental pollutants and hazardous substances . Experimental Procedures: These sensors utilize the unique chemical properties of Dimethylane to selectively bind and detect specific chemicals in the environment. Results: The sensors have demonstrated high sensitivity and specificity, offering a powerful tool for real-time monitoring and protection of ecosystems.

11. Organic Electronics: Transistors

Scientific Field

Electronics Application Summary: Dimethylane is a key component in the creation of organic transistors, which are used in flexible electronics and displays . Experimental Procedures: The compound’s ability to conduct electricity is harnessed to create thin, lightweight, and flexible electronic devices. Results: Organic transistors made with Dimethylane show improved performance and durability, paving the way for the next generation of electronic devices.

12. Synthetic Chemistry: Catalyst Development

Scientific Field

Synthetic Chemistry Application Summary: Promoxolane is being investigated for its potential as a catalyst in various chemical reactions . Experimental Procedures: The compound’s structure is utilized to facilitate and speed up chemical transformations, leading to more efficient synthesis processes. Results: The use of Promoxolane as a catalyst has resulted in higher yields and purer products in synthetic chemistry, demonstrating its value in industrial applications.

Propiedades

IUPAC Name |

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOOWPWAXNJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861970 | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promoxolane | |

CAS RN |

470-43-9 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promoxolane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promoxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)